molecular formula C23H24N4O2 B11193227 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide

2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11193227
M. Wt: 388.5 g/mol
InChI Key: PWBOTMIGUFKOKI-UHFFFAOYSA-N
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Description

2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that combines elements of pyrimidine and isoquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of a pyrimidine derivative with an isoquinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isoquinoline moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In the field of biology and medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE apart from similar compounds is its combination of pyrimidine and isoquinoline structures. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H24N4O2/c1-16-6-5-9-20(12-16)25-21(28)15-27-22(29)13-17(2)24-23(27)26-11-10-18-7-3-4-8-19(18)14-26/h3-9,12-13H,10-11,14-15H2,1-2H3,(H,25,28)

InChI Key

PWBOTMIGUFKOKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCC4=CC=CC=C4C3)C

Origin of Product

United States

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